molecular formula C19H12F6N4S2 B4750269 2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B4750269
M. Wt: 474.4 g/mol
InChI Key: QBMCJFXARFTBOA-UHFFFAOYSA-N
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Description

2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C19H12F6N4S2 and its molecular weight is 474.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.04075772 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine generally involves multi-step processes combining various organic reactions.

  • Formation of Pyrazole Core

    • Starting Materials: : Typically begins with substituted hydrazines and α, β-unsaturated carbonyl compounds.

    • Conditions: : Conducted under acidic or basic conditions to cyclize the hydrazone intermediate into the pyrazole ring.

  • Thiophene Functionalization

    • Reagents: : Functionalization of thiophene rings through halogenation or metalation followed by cross-coupling reactions.

    • Conditions: : Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.

  • Pyrimidine Ring Formation

    • Starting Materials: : Involves the condensation of β-diketones with amidines under acidic or basic conditions.

    • Conditions: : Requires reflux in organic solvents like ethanol or acetic acid.

Industrial production methods: In an industrial context, the synthesis might leverage continuous flow reactors to enhance reaction control and yield. Optimized catalysts and solvents would be chosen to ensure scalability and efficiency.

Types of reactions it undergoes:

  • Oxidation

    • Typically oxidizes under mild to moderate conditions, potentially forming sulfoxides or sulfones on the thiophene rings.

  • Reduction

    • Can be reduced under hydrogenation conditions, with the pyrazole and pyrimidine rings remaining relatively stable.

  • Substitution

    • Electrophilic aromatic substitution can occur on the thiophene rings.

    • Nucleophilic substitutions can happen on the pyrimidine ring, especially in the presence of electron-withdrawing groups.

Common reagents and conditions used in these reactions:

  • Oxidation: : Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂ (hydrogen peroxide).

  • Reduction: : Catalysts like Pd/C (Palladium on Carbon) under hydrogen gas or hydrides such as NaBH₄ (sodium borohydride).

  • Substitution: : Use of halogenating agents for electrophilic substitutions and strong nucleophiles like amines for nucleophilic substitutions.

Major products formed from these reactions:

  • Oxidation products: : Sulfoxides and sulfones.

  • Reduction products: : Reduced thiophene derivatives.

  • Substitution products: : Halogenated thiophenes and amino-substituted pyrimidines.

Scientific Research Applications: In chemistry, this compound might serve as a versatile building block for constructing more complex heterocyclic structures or functional materials. In biology and medicine, it could act as a scaffold for developing new therapeutic agents, given the biological activities associated with pyrazole and pyrimidine derivatives. The trifluoromethyl groups could enhance the metabolic stability and bioavailability of such therapeutic candidates. In industry, it might find applications in materials science, particularly in the development of advanced organic electronic materials.

Mechanism of Action: The effects of This compound are typically linked to its interaction with specific molecular targets. The pyrimidine and pyrazole rings can engage in hydrogen bonding and π-stacking interactions with proteins or nucleic acids, potentially inhibiting enzymes or modulating receptor activities. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds: Similar compounds include those with pyrazole, thiophene, and pyrimidine functionalities but with different substituents or arrangement. Examples might be 2-(5-ethyl-1H-pyrazol-1-yl)-4-(thiophen-2-yl)pyrimidine or 2-[3-(5-methyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)pyrimidine . The uniqueness of This compound lies in the specific combination of substituents which confer distinctive electronic, steric, and lipophilic properties, affecting its reactivity and interactions differently.

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Properties

IUPAC Name

2-[3-(5-ethylthiophen-2-yl)-5-(trifluoromethyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F6N4S2/c1-2-10-5-6-14(31-10)12-9-16(19(23,24)25)29(28-12)17-26-11(13-4-3-7-30-13)8-15(27-17)18(20,21)22/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMCJFXARFTBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F6N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
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2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
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2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
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2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
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2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 6
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2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

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